3-Bromo-4-(hexyloxy)benzoic acid

Physicochemical Properties pKa Reactivity

Liquid crystal R&D often struggles with polymorphism that compromises device alignment. 3-Bromo-4-(hexyloxy)benzoic acid (CAS 158873-84-8) solves this: the 3-bromo-4-hexyloxy substitution pattern selectively promotes the SmA mesophase while suppressing competing phases. • SmA-selective mesogen building block for uniform LCD alignment • C3 bromine handle for Suzuki/Heck/Sonogashira diversification (e.g., COX-2 inhibitor analogs) • COOH group (pKa ~4.1) forms H-bonded supramolecular LC complexes for optical storage • Br heavy atom supports SAD/MAD phasing in protein crystallography

Molecular Formula C13H17BrO3
Molecular Weight 301.18 g/mol
CAS No. 158873-84-8
Cat. No. B1335563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(hexyloxy)benzoic acid
CAS158873-84-8
Molecular FormulaC13H17BrO3
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16)
InChIKeyFUAWNQNJBPJZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(hexyloxy)benzoic acid – Halogenated Building Block


3-Bromo-4-(hexyloxy)benzoic acid is a brominated aromatic carboxylic acid derivative (C13H17BrO3, MW 301.18) characterized by a hexyloxy substituent at the 4-position and a bromine atom at the 3-position of the benzoic acid core , [1]. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceuticals, and advanced materials. The bromine moiety enhances reactivity for further functionalization via cross-coupling reactions, while the hexyloxy chain influences solubility in nonpolar solvents and mesomorphic properties in liquid crystalline systems [1].

Substitution Risks for 3-Bromo-4-(hexyloxy)benzoic acid


The 3-bromo-4-(hexyloxy) substitution pattern is not a generic combination; the specific halogen and its position critically influence both chemical reactivity and mesomorphic behavior. Halogen substitution at the 3-position of 4-alkoxybenzoic acids is known to alter polymorphism and reduce the mesophase range compared to unsubstituted analogs [1], [2]. For instance, introduction of lateral substituents (including fluoro, chloro, and bromo) in the 3-position led to a reduction in polymorphism, with only the SmA phase remaining [1]. This means that substituting this brominated intermediate with a chloro, fluoro, or iodo analog can lead to different liquid crystalline phase behavior, thermal stability, and downstream reactivity profiles, rendering generic replacement scientifically unsound for applications demanding precise molecular ordering.

Differentiation Evidence for 3-Bromo-4-(hexyloxy)benzoic acid


Enhanced Acidity vs. Parent Compound

The electron-withdrawing bromine atom at the 3-position predicts a significant enhancement in acidity compared to the parent 4-(hexyloxy)benzoic acid. The predicted pKa for 3-bromo-4-(hexyloxy)benzoic acid is 4.10±0.10 , indicating moderately enhanced acidity, which can be critical for applications requiring specific protonation states or hydrogen-bonding capabilities.

Physicochemical Properties pKa Reactivity

Heavy Atom Effect vs. 3-Chloro Analog

The presence of a bromine atom (atomic number 35) versus chlorine (atomic number 17) in the 3-position provides a stronger X-ray scattering center and different heavy atom effect. The exact monoisotopic mass of 3-bromo-4-(hexyloxy)benzoic acid is 300.03611 g/mol [1], compared to 256.178 g/mol for the 3-chloro analog (C13H17ClO3) . This mass difference enables distinct crystallographic phasing and alters solid-state packing.

Crystallography Solid-State Properties X-ray Diffraction

Halogen-Specific Phase Behavior in Liquid Crystals

A foundational study on the mesomorphism of 4-alkoxybenzoic acids demonstrated that the introduction of halogen substituents at the 3-position systematically reduces polymorphism [1]. Specifically, lateral bromo substitution in 4-alkoxybenzoic acid derivatives leads to the retention of only the SmA phase, whereas the unsubstituted parent compounds often exhibit more complex polymorphism including nematic and multiple smectic phases [1]. This finding is corroborated by research on 4-(4-alkoxyphenoxycarbonyl)phenyl 3-alkoxy-4-bromobenzoates, which forms well-defined smectic phases with molecular arrangement discussed through AM1 calculations [2].

Liquid Crystals Mesomorphism Structure-Property Relationships

Cross-Coupling: Bromine vs. Chloro/Iodo Analogs

The bromine atom at the 3-position offers an optimal balance of reactivity for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Compared to the 3-chloro analog (which may require harsher conditions or specialized ligands for C-Cl activation) and the 3-iodo analog (which can be prone to oxidative addition side-products), the C-Br bond provides a 'Goldilocks' reactivity profile suitable for diverse Pd-catalyzed transformations [1], [2].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Application Scenarios for 3-Bromo-4-(hexyloxy)benzoic acid


Smectic A Liquid Crystal Synthesis

Use this compound as a key intermediate for constructing mesogens that require a simplified phase behavior. The bromine atom at the 3-position, in conjunction with the hexyloxy chain, is known to promote smectic A (SmA) phase formation while reducing undesirable polymorphism [1]. This is particularly valuable for designing liquid crystal displays (LCDs) or optical devices requiring uniform molecular alignment.

Pd-Catalyzed Cross-Coupling for Diversification

Employ this brominated building block in Suzuki-Miyaura, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl moieties at the 3-position [1]. This enables rapid generation of compound libraries for drug discovery, particularly in the synthesis of selective COX-2 inhibitor analogs and other bioactive molecules [2].

Supramolecular Liquid Crystals via H-Bonding

Leverage the enhanced acidity (predicted pKa ~4.1) of the carboxylic acid group [1] to form robust hydrogen-bonded complexes with complementary proton acceptors (e.g., azopyridines). These supramolecular liquid crystals are of interest for optical storage devices and photoresponsive materials, where the 3-bromo substituent contributes to favorable mesophase stabilization.

Crystallography with Anomalous Dispersion

Utilize the bromine atom as a heavy atom for experimental phasing in X-ray crystallography. The significant anomalous scattering signal (f' and f'' terms) for Br at Cu Kα wavelength facilitates single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing, enabling the determination of absolute configuration or protein-ligand complex structures [1].

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